molecular formula C36H24 B1255195 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene CAS No. 173678-08-5

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene

Cat. No.: B1255195
CAS No.: 173678-08-5
M. Wt: 456.6 g/mol
InChI Key: VXSQKZMGGJJLRW-UHFFFAOYSA-N
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Description

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene is an aromatic compound characterized by the presence of naphthyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate naphthyl derivatives and benzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving aromatic interactions and molecular recognition.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene involves its interaction with molecular targets through aromatic stacking and hydrophobic interactions. These interactions can influence the behavior of biological molecules and pathways, making the compound useful in various biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(2-naphthyl)benzene
  • 1,3-Di(1-naphthyl)benzene
  • 1,3,5-Tri(1-naphthyl)benzene

Uniqueness

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene is unique due to the specific arrangement of naphthyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Biological Activity

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene (BNB) is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which features naphthalene units that are known to exhibit various pharmacological properties. This article explores the biological activity of BNB, focusing on its anticancer properties, antioxidant capabilities, and other relevant biological effects.

Chemical Structure

The chemical structure of BNB can be represented as follows:

C20H16\text{C}_{20}\text{H}_{16}

This structure consists of two naphthalene rings connected by a central benzene ring, which may influence its interactions with biological systems.

Case Study: Naphthalene Derivatives

A study evaluating naphthalene-substituted triazole derivatives reported significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.03 to 0.26 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

CompoundCell LineIC50 (μM)
6aMDA-MB-2310.03
6aHeLa0.07
6aA5490.08

This suggests that similar structures, such as BNB, may also exhibit significant anticancer properties.

Antioxidant Activity

BNB's potential as an antioxidant has been supported by studies on related compounds that act as radical scavengers. For instance, certain naphthyl-based chalcone derivatives demonstrated high radical scavenging activity against DPPH• and HO• radicals . This property is crucial in mitigating oxidative stress-related diseases and could be a significant aspect of BNB's biological activity.

The mechanisms through which naphthalene derivatives exert their biological effects include:

  • Cell Cycle Arrest : Compounds similar to BNB have been shown to induce cell cycle arrest in the S phase of the cell cycle in cancer cells .
  • Induction of Apoptosis : Studies indicate that naphthalene derivatives can trigger apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Structure-Activity Relationship (SAR)

The presence of multiple aromatic rings in compounds like BNB enhances their lipophilicity and potential to interact with cellular membranes, which may improve their bioavailability and efficacy. The introduction of electron-withdrawing or electron-donating groups can further modulate their biological activities.

Properties

IUPAC Name

1-(3-naphthalen-1-yl-5-naphthalen-2-ylphenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24/c1-2-12-28-21-29(20-19-25(28)9-1)30-22-31(35-17-7-13-26-10-3-5-15-33(26)35)24-32(23-30)36-18-8-14-27-11-4-6-16-34(27)36/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSQKZMGGJJLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573135
Record name 1,1'-[5-(Naphthalen-2-yl)-1,3-phenylene]dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173678-08-5
Record name 1,1'-[5-(Naphthalen-2-yl)-1,3-phenylene]dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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